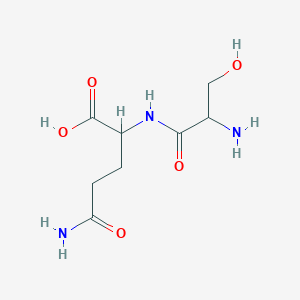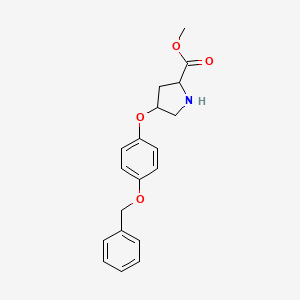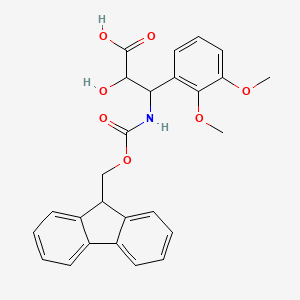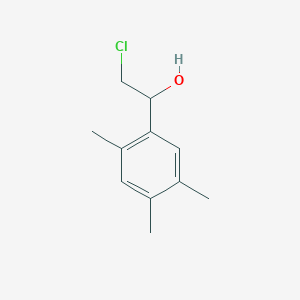
SQ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Ser-Gln-OH: is a dipeptide composed of the amino acids serine and glutamine. It is a small peptide with potential applications in various fields, including biochemistry, medicine, and industrial processes. The compound is known for its ability to form hydrogen bonds and participate in various biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: H-Ser-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The synthesis typically starts with the attachment of the first amino acid, serine, to the resin. The following steps involve the deprotection of the amino acid’s functional groups and the coupling of the next amino acid, glutamine. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of H-Ser-Gln-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The peptide is then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: H-Ser-Gln-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group of serine can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides
Major Products:
Oxidation: Formation of a carbonyl group.
Reduction: Formation of an amine.
Substitution: Formation of substituted serine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: H-Ser-Gln-OH is used as a model compound in peptide chemistry to study peptide bond formation and cleavage. It is also used in the development of new synthetic methods for peptide synthesis .
Biology: In biological research, H-Ser-Gln-OH is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and mechanisms .
Medicine: H-Ser-Gln-OH has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its role in wound healing, immune response modulation, and as a potential drug delivery vehicle .
Industry: In the industrial sector, H-Ser-Gln-OH is used in the production of bioactive peptides and as a building block for the synthesis of more complex molecules. It is also utilized in the development of new materials with specific properties .
Wirkmechanismus
H-Ser-Gln-OH exerts its effects through various mechanisms, including:
Hydrogen Bonding: The hydroxyl group of serine and the amide group of glutamine can form hydrogen bonds with other molecules, stabilizing protein structures and facilitating interactions.
Enzyme Interaction: H-Ser-Gln-OH can act as a substrate or inhibitor for enzymes, modulating their activity and influencing biochemical pathways.
Cell Signaling: The compound can interact with cell surface receptors, triggering intracellular signaling cascades that regulate cellular functions
Vergleich Mit ähnlichen Verbindungen
H-Ser-Gly-OH: A dipeptide composed of serine and glycine.
H-Ser-Asn-OH: A dipeptide composed of serine and asparagine.
H-Thr-Gln-OH: A dipeptide composed of threonine and glutamine.
Uniqueness: H-Ser-Gln-OH is unique due to the presence of both a hydroxyl group and an amide group, which allows it to participate in a wide range of biochemical reactions. The combination of serine and glutamine also provides specific hydrogen bonding capabilities that are not present in other similar dipeptides .
Eigenschaften
IUPAC Name |
5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O5/c9-4(3-12)7(14)11-5(8(15)16)1-2-6(10)13/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTZHGHXJKIAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)


![2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12106398.png)


![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
![2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)
![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide](/img/structure/B12106424.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)
